An In-Depth Technical Guide to Oxetane-3,3-dicarboxylic Acid: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to Oxetane-3,3-dicarboxylic Acid: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern medicinal chemistry. Its unique combination of properties, including a compact, rigid, and polar structure, offers significant advantages in the design of novel therapeutics.[1] Unlike its more flexible five- and six-membered counterparts, the strained nature of the oxetane ring imparts a distinct three-dimensional character to molecules, which can be crucial for optimizing interactions with biological targets. Furthermore, the incorporation of an oxetane moiety can favorably modulate key physicochemical properties of a drug candidate, such as aqueous solubility, lipophilicity, and metabolic stability.[2] As a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane ring can enhance a molecule's drug-like properties, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical overview of oxetane-3,3-dicarboxylic acid, a promising building block for leveraging the benefits of the oxetane scaffold in drug discovery.
Molecular Structure and Chemical Properties of Oxetane-3,3-dicarboxylic Acid
Oxetane-3,3-dicarboxylic acid is a unique molecule that combines the rigid oxetane core with two carboxylic acid functional groups. This geminal diacid arrangement on the C3 position of the oxetane ring offers a rich platform for further chemical modifications and the introduction of diverse functionalities.
Chemical Structure
The structure of oxetane-3,3-dicarboxylic acid is characterized by a central quaternary carbon atom at the 3-position of the oxetane ring, to which two carboxyl groups are attached. This arrangement imparts a high degree of rigidity to the molecule.
Caption: Chemical structure of Oxetane-3,3-dicarboxylic acid.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1426312-58-4 | [3] |
| Molecular Formula | C5H6O5 | [3][4] |
| Molecular Weight | 146.10 g/mol | [3][4] |
| Appearance | Predicted to be a white to off-white solid. | Based on similar dicarboxylic acids. |
| Melting Point | Not reported. Expected to be higher than oxetane-3-carboxylic acid due to increased hydrogen bonding potential. | |
| Boiling Point | Not reported. Likely to decompose upon heating. | |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. | The presence of two carboxylic acid groups and the oxetane oxygen enhances polarity. |
| pKa | Not experimentally determined. The pKa values are expected to be lower (more acidic) than that of oxetane-3-carboxylic acid (pKa ≈ 3.88) due to the electron-withdrawing effect of the second carboxyl group.[5] | The first pKa is likely in the range of 1-2, and the second in the range of 4-5, similar to other geminal dicarboxylic acids. |
Spectroscopic Properties (Predicted)
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¹H NMR: A single singlet in the region of 4.5-5.0 ppm corresponding to the four equivalent protons of the two methylene groups of the oxetane ring. A broad singlet at higher chemical shift (>10 ppm) for the two carboxylic acid protons.
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¹³C NMR: A signal for the quaternary carbon (C3) around 40-50 ppm. A signal for the methylene carbons (C2 and C4) of the oxetane ring in the range of 70-80 ppm. A signal for the carboxylic acid carbons around 170-180 ppm.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the carboxyl groups.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 146. Common fragmentation patterns would likely involve the loss of water (H₂O) and carbon dioxide (CO₂).
Synthesis of Oxetane-3,3-dicarboxylic Acid
The synthesis of oxetane-3,3-dicarboxylic acid can be achieved through the oxidation of the corresponding diol, [(3-hydroxymethyl)oxetan-3-yl]methanol. This precursor can be synthesized from commercially available starting materials.
Synthetic Workflow
Caption: Synthetic workflow for Oxetane-3,3-dicarboxylic acid.
Experimental Protocol
Step 1: Synthesis of [(3-Hydroxymethyl)oxetan-3-yl]methanol
The synthesis of the diol precursor can be adapted from established procedures for the synthesis of 3,3-disubstituted oxetanes.[6]
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Cyclization: 2,2-Bis(bromomethyl)-1,3-propanediol is cyclized in the presence of a base to form 3-(bromomethyl)-3-(hydroxymethyl)oxetane.
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Hydrolysis: The resulting bromomethyl derivative is then hydrolyzed to the corresponding diol, [(3-hydroxymethyl)oxetan-3-yl]methanol.
Step 2: Oxidation to Oxetane-3,3-dicarboxylic Acid
The diol is oxidized to the dicarboxylic acid. A common and efficient method for the oxidation of primary alcohols to carboxylic acids is TEMPO-mediated oxidation.
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Reaction Setup: To a solution of [(3-hydroxymethyl)oxetan-3-yl]methanol in a suitable solvent mixture (e.g., acetonitrile/water), add TEMPO (catalytic amount) and sodium bromide.
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Oxidation: Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach) dropwise while monitoring the temperature.
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Workup: After the reaction is complete, quench the excess oxidant with a reducing agent (e.g., sodium thiosulfate). Acidify the aqueous solution with a strong acid (e.g., HCl) to a low pH.
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Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude oxetane-3,3-dicarboxylic acid can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
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TEMPO-mediated oxidation: This method is chosen for its high efficiency and selectivity in oxidizing primary alcohols to carboxylic acids under mild conditions, which helps to preserve the integrity of the strained oxetane ring.[7] The catalytic nature of TEMPO makes it a cost-effective and environmentally friendly choice.
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Aqueous workup with acidification: The product is a dicarboxylic acid, which will be deprotonated and soluble in a basic aqueous solution. Acidification is necessary to protonate the carboxylate groups, making the product less water-soluble and allowing for its extraction into an organic solvent.
Applications in Drug Discovery
The unique structural features of oxetane-3,3-dicarboxylic acid make it a highly attractive building block for drug discovery. Its rigid scaffold can be used to orient appended functional groups in a precise and predictable manner, which is essential for optimizing binding to a target protein.
A Rigid Scaffold for Fragment-Based Drug Design
The gem-dicarboxylic acid moiety provides two points for chemical diversification. These can be converted to a variety of functional groups, such as esters, amides, or other bioisosteres, allowing for the exploration of a wide chemical space. The oxetane core serves as a rigid spacer, holding these two functional groups in a defined spatial orientation. This is particularly valuable in fragment-based drug design, where small, rigid molecules are used to probe the binding pockets of target proteins.
Modulation of Physicochemical Properties
The incorporation of the oxetane-3,3-dicarboxylic acid motif into a larger molecule can significantly impact its physicochemical properties:
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Solubility: The polar nature of the oxetane ring and the two carboxylic acid groups can enhance the aqueous solubility of a compound, which is often a critical parameter for drug efficacy.[2]
-
Lipophilicity: The oxetane moiety is considered a "lipophilicity-neutral" replacement for a gem-dimethyl group, meaning it can improve other properties without significantly increasing lipophilicity, which can be advantageous for avoiding off-target effects and improving metabolic stability.[1]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used groups.[8]
Potential Therapeutic Areas
Derivatives of oxetane-3,3-dicarboxylic acid, such as oxetane 3,3-dicarboxamides, have been investigated as potential inhibitors of kinase receptors like c-Met and KDR (VEGFR-2), which are implicated in cancer. This suggests that the oxetane-3,3-dicarboxylic acid scaffold could be a valuable starting point for the development of novel anti-cancer agents.
Conclusion
Oxetane-3,3-dicarboxylic acid is a promising and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combined with the potential for dual functionalization, provides a unique platform for the design of novel therapeutic agents with improved physicochemical and pharmacological properties. As the demand for new chemical entities with enhanced drug-like characteristics continues to grow, the strategic incorporation of scaffolds like oxetane-3,3-dicarboxylic acid will undoubtedly play a crucial role in the development of the next generation of medicines.
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- 3. Oxetane-3,3-dicarboxylicacid CAS#1426312-58-4 | Regulatory Information | GCIS-ChemRadar [chemradar.com]
- 4. anaxlab.com [anaxlab.com]
- 5. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]
- 6. connectjournals.com [connectjournals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
